6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline
Description
6-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]quinoxaline is a fluorinated quinoxaline derivative characterized by a quinoxaline core substituted at the 6-position with a carbonyl-linked azetidine ring. The azetidine moiety is further functionalized with a 2,2,2-trifluoroethoxy group at the 3-position. This structure combines the electron-deficient quinoxaline scaffold, known for its role in kinase inhibition and nucleic acid interactions, with a fluorine-rich substituent that enhances metabolic stability and lipophilicity . The trifluoroethoxy group contributes to improved membrane permeability and resistance to oxidative degradation, traits commonly observed in fluorinated pharmaceuticals .
Properties
IUPAC Name |
quinoxalin-6-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)8-22-10-6-20(7-10)13(21)9-1-2-11-12(5-9)19-4-3-18-11/h1-5,10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJBLJLKOWIGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline involves several steps. One method includes the visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols . This approach uses readily available fluoroalkyl alcohols as fluoroalkoxylation reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields . Another method involves coupling quinoxaline-6-carbaldehyde with specific reagents in the presence of catalysts and solvents .
Chemical Reactions Analysis
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by using oxidizing agents such as oxygen or other oxidants.
Reduction: Reduction reactions typically involve reducing agents like hydrogen or hydrides.
Substitution: Nucleophilic aromatic substitution reactions are common, especially with fluoroalkyl alcohols.
Coupling Reactions: Palladium-catalyzed C–H trifluoroethoxylation and other cross-coupling reactions are also significant.
Scientific Research Applications
This compound has numerous scientific research applications:
Chemistry: It is used in the synthesis of various organic intermediates and pharmaceuticals.
Biology: Quinoxalin-6-yl derivatives have been evaluated for their kinase inhibitory activity, showing potential as TGF-β type I receptor kinase inhibitors.
Medicine: The compound’s unique structure allows for the exploration of novel pathways in drug discovery and development.
Industry: It is used in the production of advanced materials and agricultural agents due to the unique impact of fluorine atoms on physicochemical and biological properties.
Mechanism of Action
The mechanism of action of 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit TGF-β type I receptor kinase phosphorylation, which plays a crucial role in cell proliferation, differentiation, adhesion, migration, and apoptosis . The compound’s binding interactions and selectivity index make it a promising candidate for further drug development .
Comparison with Similar Compounds
Quinoxaline-6-Carbonyl Chloride Derivatives
A key structural analog is 2,3-dichloro-quinoxaline-6-carbonyl chloride (CAS 17880-88-5), which replaces the azetidine-trifluoroethoxy group with chlorine atoms at the 2- and 3-positions of the quinoxaline ring .
| Property | 6-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]quinoxaline | 2,3-Dichloro-quinoxaline-6-carbonyl chloride |
|---|---|---|
| Molecular Weight | ~359.3 g/mol | ~261.5 g/mol |
| Substituents | Azetidine-trifluoroethoxy | Chlorine atoms |
| LogP | ~2.8 (estimated) | ~3.1 |
| Solubility | Moderate in DMSO, low in water | High in chlorinated solvents |
| Reactivity | Stable under physiological conditions | Prone to nucleophilic substitution |
Key Findings :
- The chlorine atoms in 2,3-dichloro-quinoxaline-6-carbonyl chloride increase electrophilicity, making it reactive toward nucleophiles (e.g., amines, thiols). This limits its utility in vivo due to off-target interactions .
- In contrast, the azetidine-trifluoroethoxy group in the target compound reduces electrophilicity while enhancing steric shielding, improving selectivity for target proteins .
Quinoxaline-6-Carboxylic Acid Amides
Another analog is quinoxaline-6-carboxylic acid {(R)-1-[9-((1R,2S,3R,4S)-2,3-dihydroxy-4-propionylaminocyclopentyl)-6-(2,2-diphenylethylamino)-9H-purin-2-yl]pyrrolidin-3-yl}amide trifluoroacetate (CAS 955968-64-6), which features a purine-linked pyrrolidine amide substituent .
| Property | This compound | Quinoxaline-6-carboxylic acid amide (CAS 955968-64-6) |
|---|---|---|
| Molecular Weight | ~359.3 g/mol | ~847.8 g/mol |
| Substituents | Compact azetidine ring | Bulky purine-pyrrolidine system |
| LogP | ~2.8 | ~4.2 |
| Solubility | Moderate in DMSO | Low (requires trifluoroacetate counterion) |
| Bioactivity | Kinase inhibition (hypothesized) | Nucleic acid binding (e.g., ATP-competitive inhibition) |
Key Findings :
Fluorinated vs. Non-Fluorinated Ethers
The 2,2,2-trifluoroethoxy group distinguishes the target compound from non-fluorinated ether analogs. For example, 2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride (CAS 854874-29-6) lacks fluorine but includes chlorine and a quinoline scaffold .
| Property | This compound | 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride |
|---|---|---|
| Metabolic Stability | High (C-F bonds resist oxidation) | Moderate (C-Cl bonds susceptible to dehalogenation) |
| Lipophilicity | logP ~2.8 | logP ~3.5 |
| Toxicity | Low (fluorine reduces reactive intermediates) | Higher risk of reactive metabolite formation |
Key Findings :
- Fluorination in the target compound mitigates toxicity risks associated with chlorine-based metabolites, a common issue in chlorinated pharmaceuticals .
- The quinoline scaffold in CAS 854874-29-6 may exhibit stronger π-π stacking with aromatic residues but lacks the conformational constraint provided by azetidine .
Biological Activity
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline is a novel compound with potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound is characterized by its unique azetidine and quinoxaline moieties, which contribute to its biological activity. The presence of the trifluoroethoxy group enhances its lipophilicity, potentially improving cellular uptake.
The biological activity of this compound is primarily attributed to its role as an inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone involved in the stabilization and activation of various client proteins that are critical for cancer cell survival and proliferation. Inhibition of HSP90 leads to the degradation of these client proteins through the ubiquitin-proteasome pathway, resulting in reduced oncogenic signaling and tumor growth .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Cancer Treatment : In a preclinical study involving A549 cells, treatment with the compound at concentrations ranging from 5 to 20 μM resulted in a significant reduction in cell viability. This effect was associated with the downregulation of HSP90 client proteins involved in cell cycle regulation and apoptosis .
- Neuroprotection : Another investigation focused on SH-SY5Y neuroblastoma cells demonstrated that the compound could mitigate neurotoxic effects induced by amyloid-beta peptides. At concentrations as low as 1 μM, it was shown to decrease oxidative stress markers and enhance cell survival rates .
- Combination Therapies : A study explored the synergistic effects of combining this compound with traditional chemotherapeutics. Results indicated that co-treatment enhanced cytotoxicity against MCF-7 cells compared to either agent alone, suggesting potential for combination therapy in breast cancer management .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline?
- Methodological Answer : The synthesis typically involves two key steps:
Preparation of the azetidine intermediate : 3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride is synthesized via nucleophilic substitution of azetidine with trifluoroethylating agents, followed by carbonyl chloride formation using reagents like phosgene or oxalyl chloride .
Coupling with quinoxaline : The azetidine intermediate reacts with a functionalized quinoxaline derivative (e.g., 6-carboxyquinoxaline) under anhydrous conditions. Activation agents such as HATU or DCC in DMF are used to facilitate amide bond formation .
- Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Reaction yields (~70–80%) depend on moisture control and stoichiometric precision .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the azetidine ring (δ 3.5–4.5 ppm for CH2 groups) and trifluoroethoxy moiety (δ 4.2–4.5 ppm for OCH2CF3). Quinoxaline protons appear as aromatic signals (δ 8.0–9.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight with <2 ppm error. The trifluoroethoxy group contributes a distinct isotopic pattern due to fluorine atoms .
- IR Spectroscopy : Identify carbonyl stretching (C=O at ~1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How to design experiments to optimize the coupling reaction between the azetidine and quinoxaline moieties?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to assess variables like solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and catalyst (e.g., DMAP). Response variables include yield and purity .
- Computational Modeling : Apply density functional theory (DFT) to predict transition-state energies for the amide bond formation. This helps identify steric or electronic barriers in the azetidine-quinoxaline interaction .
- Kinetic Analysis : Monitor reaction progress via in situ NMR or HPLC to determine rate constants and optimize reaction time .
Q. How to resolve contradictory data in reaction yields under varying conditions?
- Methodological Answer :
- Root-Cause Analysis :
Solvent Effects : Polar aprotic solvents (DMF) may stabilize intermediates but promote side reactions (e.g., hydrolysis of carbonyl chloride). Compare yields in DMF vs. dichloromethane .
Moisture Sensitivity : Conduct reactions under rigorous inert gas (Ar/N2) to minimize water-induced degradation. Use Karl Fischer titration to quantify residual moisture in solvents .
- Statistical Validation : Apply ANOVA to determine if yield variations are statistically significant (p < 0.05) or due to experimental noise .
Q. What computational strategies predict the bioactive conformation of this compound for target binding studies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., kinase inhibitors) using force fields like AMBER or CHARMM. Focus on the azetidine ring's flexibility and trifluoroethoxy group's hydrophobicity .
- Docking Studies : Use AutoDock Vina to screen binding poses against protein targets (e.g., EGFR or PI3K). Prioritize conformations with hydrogen bonds between the quinoxaline carbonyl and catalytic lysine residues .
- QSAR Modeling : Corporate electronic descriptors (HOMO/LUMO energies) and steric parameters (molar refractivity) to predict activity trends across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
